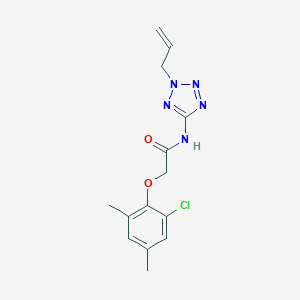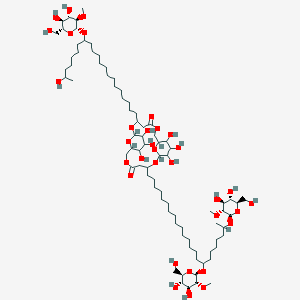
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as ACTAZOLAMIDE, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that belongs to the class of carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and fluid secretion. ACTAZOLAMIDE has been found to be a potent inhibitor of carbonic anhydrase, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide inhibits this reaction by binding to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the formation of bicarbonate.
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in patients with glaucoma by inhibiting the production of aqueous humor. It has also been found to be effective in the treatment of epilepsy by reducing the excitability of neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used to prevent altitude sickness by reducing the production of bicarbonate in the kidneys, which can lead to metabolic acidosis at high altitudes.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of carbonic anhydrase, making it useful for studying the physiological and biochemical effects of carbonic anhydrase inhibition. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition. One area of interest is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the use of carbonic anhydrase inhibitors in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibition of the enzyme has been shown to have antitumor effects. Finally, there is ongoing research on the role of carbonic anhydrase in the regulation of acid-base balance and fluid secretion, which could lead to the development of new treatments for diseases such as cystic fibrosis and chronic obstructive pulmonary disease.
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a potent and specific inhibitor of carbonic anhydrase that has been widely used in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has been found to be useful in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with sodium hydroxide to form the sodium salt of the phenol. This is followed by the reaction of the sodium salt with 2-chloroacetyl chloride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 2-allyl-2H-tetrazole-5-thiol to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of carbonic anhydrase inhibition. Carbonic anhydrase inhibitors have been found to be useful in the treatment of various diseases such as glaucoma, epilepsy, and altitude sickness. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used in studies to investigate the role of carbonic anhydrase in these diseases and to develop new treatments.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C14H16ClN5O2 |
分子量 |
321.76 g/mol |
IUPAC 名称 |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O2/c1-4-5-20-18-14(17-19-20)16-12(21)8-22-13-10(3)6-9(2)7-11(13)15/h4,6-7H,1,5,8H2,2-3H3,(H,16,18,21) |
InChI 键 |
OYROQGWWHBPAOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)


